

Application Notes & Protocols: Microwave-Assisted Extraction of β -Carotene from Carrots

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Compound of Interest

Compound Name: *Beta-Carotene*

Cat. No.: *B1666861*

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Introduction

Beta-carotene, a prominent member of the carotenoid family, is a vital fat-soluble vitamin A precursor and a potent antioxidant. Carrots (*Daucus carota* L.) are a rich natural source of this bioactive compound. Microwave-Assisted Extraction (MAE) has emerged as a green and efficient technique for the rapid extraction of thermolabile compounds like β -carotene from plant matrices. This method utilizes microwave energy to heat the solvent and sample, leading to faster extraction times, reduced solvent consumption, and often higher yields compared to traditional methods. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of β -carotene from carrots using MAE, tailored for researchers, scientists, and professionals in drug development.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of direct heating of the solvent and the moisture within the plant cells by microwave energy. This rapid and localized heating creates a pressure gradient between the inside and outside of the plant cells, leading to cell wall rupture and the subsequent release of intracellular contents, including β -carotene, into the extraction solvent. The choice of solvent is crucial, as it must be able to absorb microwave energy and effectively solubilize the target compound.

Experimental Protocols

This section outlines a general protocol for the microwave-assisted extraction of β -carotene from carrots. It is important to note that optimal conditions may vary depending on the specific microwave equipment, carrot variety, and desired purity of the extract.

1. Sample Preparation

Proper sample preparation is critical for efficient extraction.

- **Selection and Washing:** Select fresh, firm carrots. Wash them thoroughly under running water to remove any dirt and debris.
- **Peeling and Slicing:** Peel the carrots and slice them into thin pieces.
- **Drying:** Dry the carrot slices to a constant weight. This can be achieved through freeze-drying or oven drying at a low temperature (e.g., 40-50°C) to minimize thermal degradation of β -carotene.
- **Grinding:** Grind the dried carrot slices into a fine powder using a laboratory mill or blender. A smaller particle size increases the surface area available for solvent interaction, enhancing extraction efficiency.
- **Storage:** Store the carrot powder in an airtight, opaque container at a low temperature (e.g., -20°C) to prevent degradation until extraction.

2. Microwave-Assisted Extraction Protocol

- **Apparatus:** A closed-vessel microwave extraction system is recommended for better control over temperature and pressure.
- **Procedure:**
 - Weigh a precise amount of dried carrot powder (e.g., 1-2 grams) and place it into the microwave extraction vessel.
 - Add the selected extraction solvent or solvent mixture to the vessel. The solid-to-solvent ratio is a critical parameter to optimize.[\[1\]](#)
 - Securely seal the extraction vessel.

- Place the vessel inside the microwave extraction system.
- Set the desired microwave power, extraction time, and temperature limits according to the manufacturer's instructions and optimized parameters. Intermittent microwave radiation can also be employed to prevent excessive thermal degradation.[2]
- Start the extraction program.
- After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
- Separate the extract from the solid residue by filtration or centrifugation.
- Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
- Combine the filtrate and the washing.
- The resulting extract can be concentrated using a rotary evaporator if necessary and then subjected to analysis.

3. Quantification of β -Carotene

The concentration of β -carotene in the extract is typically determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

- UV-Visible Spectrophotometry: This is a convenient method for the quantitative analysis of total carotenoids.[3] The absorbance of the extract, appropriately diluted in a suitable solvent (e.g., hexane), is measured at the maximum absorption wavelength (λ_{max}) for β -carotene, which is around 450-454 nm.[4][5] The concentration can be calculated using a standard calibration curve prepared with pure β -carotene.
- High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and accurate method for the identification and quantification of β -carotene and its isomers.[4][6] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like acetonitrile, methanol, and tetrahydrofuran.[4] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at approximately 450 nm.[4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on the microwave-assisted extraction of β -carotene and other carotenoids from carrots, providing a basis for comparison and optimization.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Carotenoids from Carrots

Microwave Power (W)	Extraction Time (min)	Solvent to Solid Ratio (mL/g)	Solvent System	Carotenoid Yield/Recovery	Reference
165	9.39	8.06:1 (g/g)	Flaxseed Oil	77.48% Recovery	[7] [8] [9]
180 / 300	Not specified	75:2 / 150:2	Not specified	Higher than continuous MAE	[2]
Not specified	5	40:1	Hexane:Ethanol (1:3)	192.81 \pm 0.32 mg/100g DW (Total Carotenoids)	[1]
1 (MW Power Level)	1	3:2 (Solvent Ratio)	Acetone:Methanol	100.18 μ g/g	[10]

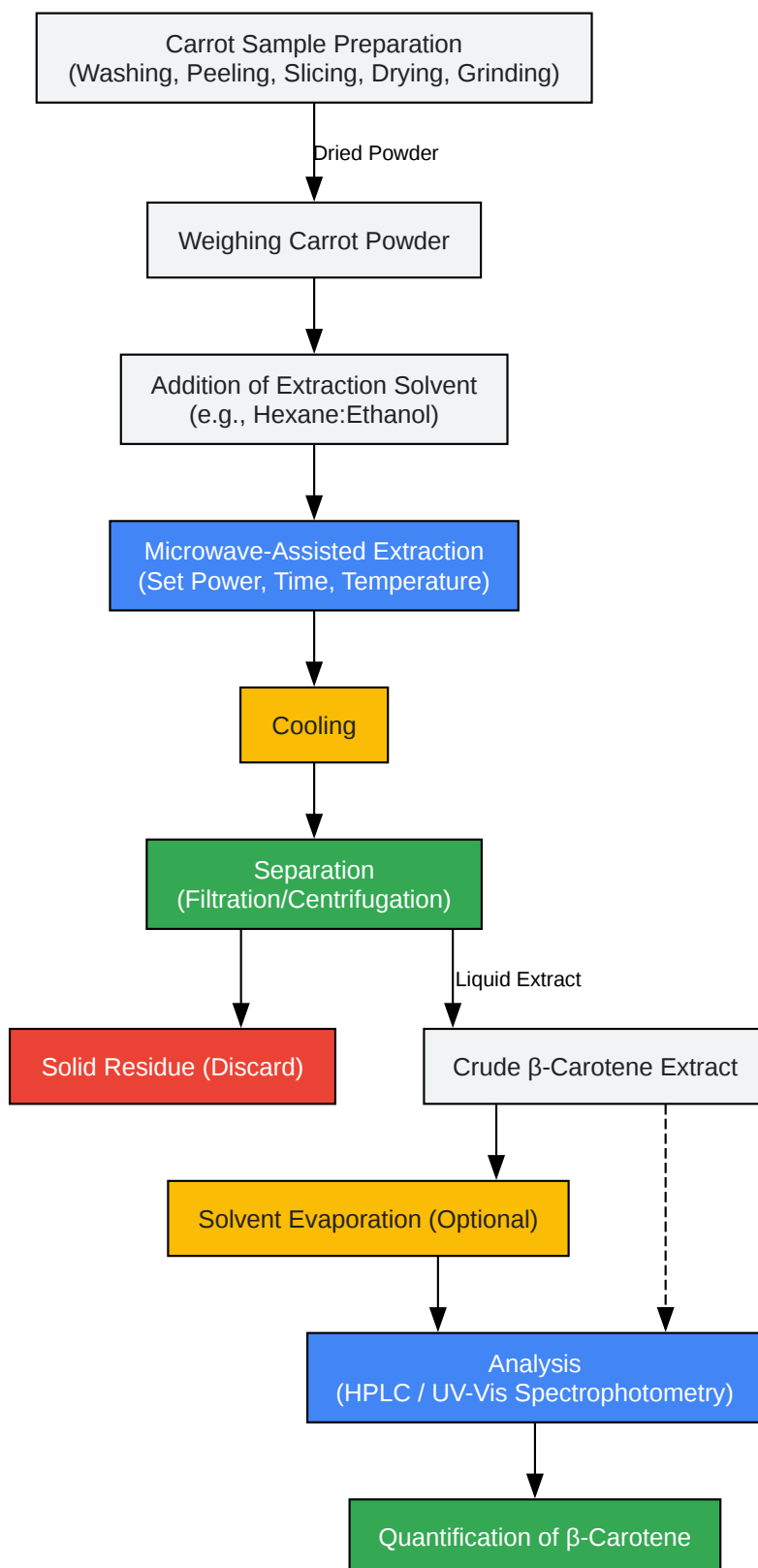
Table 2: Comparison of MAE with Other Extraction Methods for Carotenoids from Carrots

Extraction Method	Extraction Time	Carotenoid Yield	Reference
Microwave-Assisted Extraction (MAE)	3 min	51.79 ± 2.11 mg/g d.b.	[11]
Soxhlet Extraction	6 h	61.13 ± 3.6 mg/g d.b.	[11]
Conventional Solvent Extraction	180 min	~87% Recovery	[8]
Ultrasound-Assisted Extraction (UAE)	30 min	199.02 µg/g	[10]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions, carrot material, and reporting units.

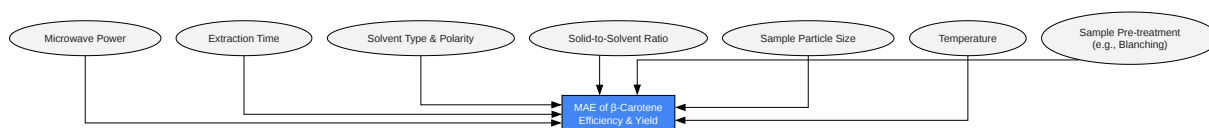
Mandatory Visualizations

Experimental Workflow Diagram



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Caption: Workflow for Microwave-Assisted Extraction of β-Carotene from Carrots.

Factors Influencing MAE of β -Carotene[Click to download full resolution via product page](#)

Caption: Key Parameters Influencing the Microwave-Assisted Extraction of β -Carotene.

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